molecular formula C10H19NO2 B8097792 (2S)-2-Amino-9-decenoic acid

(2S)-2-Amino-9-decenoic acid

Cat. No. B8097792
M. Wt: 185.26 g/mol
InChI Key: XDHWDJVNBSJHRY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-9-decenoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Unusual Amino Acids : The synthesis of unusual amino acids like (2S,3S,8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid, a unit of numerous cyanobacterial toxins, has been achieved, demonstrating the compound's potential in toxin study and organic chemistry applications (Pearson et al., 2000).

  • Cyclosporine Synthesis : In the field of pharmaceutical chemistry, (2S)-2-Amino-9-decenoic acid derivatives have been synthesized as part of the cyclosporin A compound, a crucial immunosuppressant drug, highlighting the compound's importance in medicinal chemistry (Wenger, 1983).

  • Food/Quality Control Analysis : The compound has been used in the development of methods for determining 10-hydroxy-2-decenoic acid and free amino acids in royal jelly supplements, indicating its role in food science and quality control (Duong et al., 2020).

  • Microbial Biofilm Dispersion : In microbiology, cis-2-decenoic acid, structurally related to this compound, has been found to induce dispersion in microbial biofilms, suggesting potential applications in controlling biofilm-associated infections (Davies & Marques, 2008).

  • Biosynthesis and Biochemical Analysis : The compound and its derivatives have been studied for their potential in biosynthesis and as tools in biochemical analysis, such as in the synthesis of fluorescent probes for reactive oxygen species (Setsukinai et al., 2003).

  • Metabolomics and Health Research : this compound derivatives have been identified in metabolomic studies related to Helicobacter pylori eradication and its impact on gastric lesions, highlighting their relevance in health and disease research (Wenhui et al., 2022).

  • Pheromonal and Neurological Studies : Derivatives of this compound, such as 9-HDA and 9-ODA, have been extensively studied for their role in honeybee pheromones, contributing to our understanding of insect communication and behavior (Kodai et al., 2011; Boch et al., 1975).

  • Drug Synthesis and Disease Treatment : Studies have explored the synthesis of this compound derivatives for potential drug development, such as inhibitors for COVID-19 protease, indicating its potential in therapeutic applications (Dwivedi et al., 2020).

properties

IUPAC Name

(2S)-2-aminodec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHWDJVNBSJHRY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.